molecular formula C19H25NO4 B12698327 2,5-Pyrrolidinedione, 1-hydroxy-3-(4-((3-methyl-2-butenyl)oxy)phenyl)-4-(2-methylpropyl)-, (3R,4R)- CAS No. 656832-05-2

2,5-Pyrrolidinedione, 1-hydroxy-3-(4-((3-methyl-2-butenyl)oxy)phenyl)-4-(2-methylpropyl)-, (3R,4R)-

Cat. No.: B12698327
CAS No.: 656832-05-2
M. Wt: 331.4 g/mol
InChI Key: ZZKUVVFNFOKVQE-SJORKVTESA-N
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Description

Antrodin E is a bioactive compound isolated from the mycelium of the medicinal fungus Antrodia cinnamomea. This fungus is endemic to Taiwan and has been traditionally used in folk medicine for its various health benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antrodin E typically involves the extraction of the mycelium of Antrodia cinnamomea using ethanol. The extract is then subjected to various chromatographic techniques to isolate and purify Antrodin E. The specific reaction conditions and synthetic routes can vary, but they generally involve the use of solvents like ethanol and chromatographic methods such as high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of Antrodin E involves large-scale fermentation of Antrodia cinnamomea mycelium. The fermentation process is optimized to maximize the yield of Antrodin E. After fermentation, the mycelium is harvested and subjected to extraction and purification processes similar to those used in laboratory-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Antrodin E undergoes various chemical reactions, including:

    Oxidation: Antrodin E can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert Antrodin E into reduced forms.

    Substitution: Antrodin E can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and nucleophiles, are used under different conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Antrodin E can lead to the formation of oxidized derivatives with enhanced biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Antrodin E involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Antrodin E

Antrodin E is unique due to its specific molecular structure and the range of biological activities it exhibits. While other Antrodins share some similar properties, Antrodin E has shown distinct effects in various studies, particularly in its anticancer and antioxidant activities .

Properties

CAS No.

656832-05-2

Molecular Formula

C19H25NO4

Molecular Weight

331.4 g/mol

IUPAC Name

(3R,4R)-1-hydroxy-3-[4-(3-methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C19H25NO4/c1-12(2)9-10-24-15-7-5-14(6-8-15)17-16(11-13(3)4)18(21)20(23)19(17)22/h5-9,13,16-17,23H,10-11H2,1-4H3/t16-,17+/m1/s1

InChI Key

ZZKUVVFNFOKVQE-SJORKVTESA-N

Isomeric SMILES

CC(C)C[C@@H]1[C@@H](C(=O)N(C1=O)O)C2=CC=C(C=C2)OCC=C(C)C

Canonical SMILES

CC(C)CC1C(C(=O)N(C1=O)O)C2=CC=C(C=C2)OCC=C(C)C

Origin of Product

United States

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